molecular formula C8H19ClN2O B7970878 [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate

Cat. No.: B7970878
M. Wt: 194.70 g/mol
InChI Key: VTPYJHAVBZWWQT-UHFFFAOYSA-N
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Description

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate is a structurally complex amine derivative featuring a pyrrolidine ring substituted with an allyl group at the 1-position and a methylamine moiety at the 3-position. The compound is stabilized as a hydrochloride salt and includes a hydrate form, which likely enhances its solubility and stability. The hydrochloride salt form improves bioavailability, a common strategy for amine-containing pharmaceuticals .

Properties

IUPAC Name

(1-prop-2-enylpyrrolidin-3-yl)methanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH.H2O/c1-2-4-10-5-3-8(6-9)7-10;;/h2,8H,1,3-7,9H2;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPYJHAVBZWWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(C1)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Dihalopentylamine Intermediates

A method adapted from pharmaceutical synthesis involves cyclizing 2',5'-dihalopentylamine derivatives with allylamine. For instance, 2',5'-dichloropentylamine reacts with allylamine under basic conditions (e.g., triethylamine) to form the pyrrolidine ring. The reaction proceeds via nucleophilic displacement, where the amine groups sequentially attack the halogenated carbons, inducing ring closure. This step typically requires polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C to achieve yields exceeding 70%.

Functionalization of Preformed Pyrrolidine

Alternative routes begin with commercially available pyrrolidine derivatives. For example, 3-pyrrolidinemethanol is converted to 3-(aminomethyl)pyrrolidine through a two-step process:

  • Tosylation : The alcohol group is replaced with a tosyl group using tosyl chloride in dichloromethane.

  • Amination : The tosyl intermediate undergoes nucleophilic substitution with aqueous ammonia under reflux, yielding 3-(aminomethyl)pyrrolidine.

Introduction of the Allyl Group

The allyl moiety is introduced at the pyrrolidine nitrogen via alkylation or Mitsunobu reactions .

N-Allylation via Alkylation

Direct alkylation of 3-(aminomethyl)pyrrolidine with allyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at 50°C provides the allylated product. However, competing over-alkylation at the primary amine (C3 position) necessitates careful stoichiometric control. To mitigate this, protective group strategies are employed:

  • Acetylation : The primary amine is protected as an acetamide using acetic anhydride before allylation. Post-allylation, the acetyl group is hydrolyzed with hydrochloric acid.

  • Boc Protection : tert-Butoxycarbonyl (Boc) groups shield the primary amine during allylation. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers superior regioselectivity. Employing triphenylphosphine and diethyl azodicarboxylate (DEAD), allyl alcohol reacts with 3-(aminomethyl)pyrrolidine in THF at 0°C to room temperature. This method avoids over-alkylation but requires anhydrous conditions.

Hydrochloride Hydrate Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a hydroalcoholic solvent (e.g., ethanol-water). Crystallization at 4°C yields the hydrate form. Key parameters include:

  • Acid Concentration : A 1:1 molar ratio of amine to HCl ensures complete protonation without decomposition.

  • Solvent Composition : Ethanol-water (3:1 v/v) optimizes solubility and crystallization kinetics.

Reaction Optimization and Catalysis

Lewis Acid Catalysis

Calcium triflate accelerates cyclization and alkylation steps by stabilizing transition states. In the synthesis of related pyrrolidine derivatives, 10 mol% Ca(OTf)₂ in isobutanol at 90°C improved reaction rates by 40%.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation, while ethereal solvents (THF) favor Mitsunobu reactions. Mixed solvents (e.g., DCM-methanol) are critical for intermediates prone to hydrolysis.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/petroleum ether gradients) resolves regioisomers and removes unreacted allyl bromide. Fractions are monitored via TLC (Rf ≈ 0.3 in 30% ethyl acetate).

Crystallization

Recrystallization from ethanol-water yields analytically pure hydrochloride hydrate. Crystal structure analysis confirms the hydrate form via X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 5.85 (m, 1H, CH₂=CH), 5.15 (d, 2H, CH₂=CH), 3.45 (m, 1H, pyrrolidine N-CH₂), 2.95 (m, 2H, CH₂NH₂).

  • Mass Spectrometry : ESI-MS m/z 177.2 [M+H]⁺ (free base), 194.7 [M+HCl+H₂O]⁺ (hydrate).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)ConditionsAdvantages
Cyclization2',5'-Dichloropentylamine72DMF, 80°C, 12 hScalable, fewer protection steps
Mitsunobu3-Pyrrolidinemethanol65THF, 0°C→RT, 6 hHigh regioselectivity
Direct Alkylation3-(Aminomethyl)pyrrolidine58CH₃CN, K₂CO₃, 50°C, 8 hSimplicity, no catalysts required

Challenges and Mitigation Strategies

  • Over-Alkylation : Use of protective groups (Boc, acetyl) prevents undesired N-quaternization.

  • Hydrate Stability : Storage under anhydrous conditions at −20°C prevents deliquescence.

  • Regioisomer Formation : Calcium triflate catalysis suppresses side products during cyclization .

Chemical Reactions Analysis

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Glycogen Synthase Kinase-3 (GSK3) Inhibition

Research indicates that compounds similar to [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate can inhibit GSK3, an enzyme implicated in various neurodegenerative diseases. Inhibiting GSK3 may help in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and other forms of dementia. The compound's ability to modulate GSK3 activity suggests its potential use in developing therapeutic agents for these diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly its ability to prevent neuronal cell death associated with oxidative stress. This is crucial for developing treatments for neurodegenerative disorders where oxidative damage plays a significant role .

Cholinesterase Inhibition

There is evidence that derivatives of this compound exhibit cholinesterase-inhibitory activity, which is beneficial for treating conditions like Alzheimer's disease where acetylcholine levels are disrupted. The potency of these compounds relative to established drugs like Galantamine indicates their potential as therapeutic agents .

Azomethine Ylide Reactions

This compound can be synthesized through reactions involving azomethine ylides. These reactions are versatile and allow for the formation of various pyrrolidine derivatives, which can be further modified to enhance biological activity .

Multicomponent Reactions

Recent studies have highlighted the efficiency of multicomponent reactions in synthesizing complex molecules that include this compound as a key component. This method streamlines the synthesis process and improves yield and specificity .

Neuroprotective Studies

A study demonstrated that a derivative of this compound showed significant neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The compound was tested on cultured neurons exposed to hydrogen peroxide, resulting in reduced cell death compared to controls .

Cholinesterase Activity Evaluation

In another study, several analogs of the compound were evaluated for their cholinesterase inhibitory activity using standard assays. The results indicated that some derivatives exhibited higher inhibition rates than Galantamine, suggesting their potential as more effective treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Amino-1-pyrroline Hydrochloride (CAS 7544-75-4)

  • Structure: Contains a 3,4-dihydro-2H-pyrrole ring with an amino group at the 2-position.
  • Molecular Formula : C₄H₉ClN₂ (MW: 120.58).
  • Key Differences: Lacks the allyl and methylamine substituents present in the target compound.

Allyl-Containing Amines

Allylamine Hydrochloride (CAS 10017-11-5)

  • Structure : Simple allyl-substituted primary amine (C₃H₈ClN, MW: 93.56).
  • Key Differences : The absence of the pyrrolidine ring and methylamine group limits its pharmacological versatility. However, the allyl group confers similar reactivity, necessitating careful handling due to inhalation hazards .

Heterocyclic Amines

(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine Dihydrochloride Hydrate (CAS 885275-83-2)

  • Structure : Features an imidazopyridine ring instead of pyrrolidine, with a methylamine side chain.
  • Key Differences : The aromatic imidazopyridine core enhances planar rigidity, which may improve target binding affinity in enzyme inhibition but reduce solubility compared to the flexible pyrrolidine ring in the target compound. The dihydrochloride form increases ionic solubility .

Physicochemical and Analytical Comparisons

Compound CAS Molecular Formula Molecular Weight Solubility Purity
Target Compound Not Provided Likely C₈H₁₆ClN₂O ~194.68 (estimated) Likely soluble in polar solvents Unknown
2-Amino-1-pyrroline HCl 7544-75-4 C₄H₉ClN₂ 120.58 Water-soluble ≥95%
Allylamine HCl 10017-11-5 C₃H₈ClN 93.56 Soluble in water, ethanol High
Methyl-3-amino-2-pyrazinecarboxylate 16298-03-6 C₆H₇N₃O₂ 153.14 Soluble in DMSO, methanol >95% (HPLC)

Key Observations :

  • The target compound’s allyl and pyrrolidine groups may confer moderate solubility in polar solvents, intermediate between the highly water-soluble 2-amino-1-pyrroline HCl and the DMSO-soluble pyrazine derivative.
  • Purity data for the target compound is unavailable, but HPLC methods used for similar amines (e.g., Methyl-3-amino-2-pyrazinecarboxylate) suggest standardized quality control approaches .

Pharmacological Activity

  • Ripasudil Hydrochloride Hydrate (K-115): A ROCK inhibitor used for glaucoma, demonstrating intraocular pressure reduction. While structurally distinct (contains a isoquinoline core), its hydrochloride hydrate form parallels the target compound’s formulation strategy for enhanced stability and delivery .
  • Target Compound : The pyrrolidine-allyl scaffold may interact with amine-binding enzymes or receptors, but without specific data, this remains speculative.

Biological Activity

[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an allyl group attached to a pyrrolidine ring, which is known for its diverse reactivity and biological significance. The presence of the amine group allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidinyl derivatives possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neuropharmacological Effects

Pyrrolidine derivatives are frequently explored for their neuropharmacological potential. Compounds similar to [(1-Allyl-3-pyrrolidinyl)methyl]amine have been studied for their effects on neurotransmitter systems, particularly in relation to cholinesterase inhibition. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anti-inflammatory Activity

There is emerging evidence that pyrrolidine-based compounds exhibit anti-inflammatory properties. The modulation of inflammatory mediators through the inhibition of specific pathways has been documented, highlighting the therapeutic potential in conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. These include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft .
  • Membrane Disruption : Antimicrobial activity is often linked to the compound's ability to disrupt microbial cell membranes.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including [(1-Allyl-3-pyrrolidinyl)methyl]amine. Results indicated that this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with [(1-Allyl-3-pyrrolidinyl)methyl]amine significantly reduced neuronal cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Research Findings Summary

Activity Findings References
AntimicrobialEffective against S. aureus and C. albicans ,
NeuropharmacologicalInhibits acetylcholinesterase ,
Anti-inflammatoryModulates inflammatory mediators ,

Q & A

Basic Research Questions

Q. What are the key advantages of synthesizing [(1-Allyl-3-pyrrolidinyl)methyl]amine as a hydrochloride hydrate compared to its free base form?

  • Methodological Answer : The hydrochloride hydrate form improves stability and shelf-life by mitigating hygroscopicity and oxidative degradation, which are common issues with free amine bases. The hydrate component further stabilizes the crystalline structure, facilitating reproducible characterization (e.g., XRD, NMR). Conversion to the free base can be achieved via controlled alkaline treatment for reactivity in downstream applications .

Q. How can researchers validate the purity and structural integrity of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate?

  • Methodological Answer : A combination of analytical techniques is recommended:

  • Elemental Analysis : Confirm C, H, N, and Cl content.
  • FTIR : Identify characteristic peaks (e.g., N-H stretch at ~3300 cm⁻¹, C-N stretch at ~1100 cm⁻¹, and O-H from hydrate at ~3400 cm⁻¹) .
  • NMR : Verify allyl and pyrrolidine proton environments (¹H: δ 5.5–5.8 ppm for allyl protons; ¹³C: δ 45–60 ppm for pyrrolidine carbons).
  • TGA/DSC : Assess hydrate stability by measuring water loss upon heating .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, moisture-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid prolonged exposure to light, heat, or humidity, as these can hydrolyze the amine or degrade the hydrate structure. Periodic purity checks via HPLC (≥98% purity threshold) are advised .

Advanced Research Questions

Q. How can this compound be utilized in CO₂ capture applications, and what experimental parameters optimize its adsorption capacity?

  • Methodological Answer :

  • Impregnation onto Porous Supports : Use mesoporous carbon (MC) or silica as substrates. Activate the substrate via soft-templating (e.g., Pluronic F127) to maximize surface area.
  • Concentration Optimization : Vary the compound’s weight percentage (e.g., 23–50 wt.%) during impregnation. Higher loadings increase amine active sites but may reduce pore accessibility .
  • Adsorption Testing : Perform batch experiments under controlled pressure (e.g., 5 psi CO₂) and temperature. Monitor adsorption capacity via gravimetric or volumetric methods. Expect a hybrid mechanism (physisorption on MC + chemisorption via amine-CO₂ carbamate formation) .

Q. What experimental strategies resolve contradictions in reported adsorption capacities for amine-functionalized adsorbents?

  • Methodological Answer :

  • Systematic Parameter Variation : Compare surface area (BET), pore volume, and amine loading across studies. For example, a 43 wt.% amine loading on MC reduced BET surface area by 43% but increased CO₂ capacity by 64% due to enhanced chemisorption .
  • Statistical Modeling : Apply multivariate regression to isolate factors (e.g., temperature, pressure, amine density) influencing adsorption. Validate with in situ FTIR to confirm carbamate formation .

Q. How can the compound’s interaction with metal ions be leveraged for catalytic or biomedical applications?

  • Methodological Answer :

  • Coordination Chemistry : Screen for complexation with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis and EPR spectroscopy. The allyl group may enhance redox activity or ligand flexibility.
  • Biological Studies : Assess cytotoxicity and membrane permeability in cell models (e.g., renal tubule cells). Compare with Liproxstatin-1 hydrochloride, a structurally similar ferroptosis inhibitor, to infer mechanisms .

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